5-Aminoimidazole-4-carboxamide-1-ribofuranosyl triphosphate
Overview
Description
5-Aminoimidazole-4-carboxamide-1-β-D-ribofuranosyl 5’-triphosphate is a paramount compound within the biomedical sector. It serves as a pivotal substrate for enzymes that partake in cellular energy metabolism, ultimately bolstering ATP synthesis . Moreover, it exerts profound influence on multifarious cellular mechanisms and signaling cascades .
Synthesis Analysis
AICAR is an intermediate metabolite in the purine de novo synthesis pathway. It is synthesized from succinyl-AICAR (SAICAR) by adenylosuccinate lyase (ASL), an enzyme inhibited by AICAR through a feedback regulation .Molecular Structure Analysis
The molecular formula of AICAR is C9H14N4O5 . It is also known as ZMP, with the “Z” referring to imidaZole .Chemical Reactions Analysis
AICAR plays important regulatory roles under physiological conditions, notably through its direct interactions with transcription factors . It is also known to exert anti-fatigue effects by activating AMP-activated protein kinase (AMPK) .Physical And Chemical Properties Analysis
AICAR is a 5′-phosphorylated analog of cell permeable AICAR that mimics adenosine monophosphate (AMP). It is an AMP-activated protein kinase (AMPK) activator .Scientific Research Applications
Metabolic Pathways in Archaea
5-Aminoimidazole-4-carboxamide ribonucleotide (ZMP) has been identified in the metabolism of ATP and 5-phospho-alpha-D-ribosyl diphosphate by Methanobacterium thermoautotrophicum, a member of the domain Archaea. This pathway is similar to the initial steps of histidine biosynthesis, leading to the generation of pro-phosphoribosyl formimino-5-aminoimidazole-4-carboxamide ribonucleotide (5'-proFAR), which then hydrolyzes to ZMP (White, 1997).
Synthesis and Polymerization
The chemical synthesis of 5-amino-1-(2'-deoxy-beta-D-ribofuranosyl)imidazole-4-carboxamide (dZ) and its triphosphate derivative (dZTP) has been achieved, starting from 2'-deoxyinosine. The polymerization of dZTP using terminal deoxynucleotidyltransferase to create a homopolymer is another significant achievement (Pochet & D'ari, 1990).
Roles in Purine Biosynthesis
5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranosyl 5'-monophosphate (AICAR) is present as a natural metabolic intermediate in all organisms. In yeast, AICAR plays crucial regulatory roles through direct interactions with transcription factors. It is a key component in purine biosynthesis and shows potential in various applications due to its antiproliferative effects (Daignan-Fornier & Pinson, 2012).
Riboswitch Regulation in Bacteria
A riboswitch class that selectively binds ZMP and ZTP with nanomolar affinity has been identified. It regulates genes related to purine biosynthesis and one-carbon metabolism in bacteria. The existence of this riboswitch class suggests the importance of ZMP/ZTP signaling in various bacterial lineages (Kim, Nelson, & Breaker, 2015).
Enzymatic Studies and Applications
Studies on the enzymatic synthesis of 5-Aminoimidazole-4-carboxamide-1-β-D-[13 C5 ] ribofuranosyl 5'-monophosphate ([13 C5 ribose] AICAR-PO3 H2 ) provide valuable insights. This compound serves as a standard for metabolite identification and quantification in metabolic pathways, contributing to a deeper understanding of cellular processes (Zarkin et al., 2018).
Cell Cycle Regulation via Phosphorylation
AICAR has been identified as an activator of AMP activated protein kinase (AMPK) and a regulator of de novo purine synthesis. Its impact on cell growth suppression through p53 accumulation and Ser15 phosphorylation in HepG2 cells highlights its potential for cell cycle regulation (Imamura et al., 2001).
Safety and Hazards
properties
IUPAC Name |
[[(2R,3S,4R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N4O14P3/c10-7-4(8(11)16)12-2-13(7)9-6(15)5(14)3(25-9)1-24-29(20,21)27-30(22,23)26-28(17,18)19/h2-3,5-6,9,14-15H,1,10H2,(H2,11,16)(H,20,21)(H,22,23)(H2,17,18,19)/t3-,5-,6-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDLJXCWVQPFCK-UUOKFMHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N4O14P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001003049 | |
Record name | 5-Amino-1-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-1H-imidazole-4-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001003049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Aminoimidazole-4-carboxamide-1-ribofuranosyl triphosphate | |
CAS RN |
82989-82-0 | |
Record name | 5-Aminoimidazole-4-carboxamide-1-ribofuranosyl triphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082989820 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Amino-1-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-1H-imidazole-4-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001003049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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